molecular formula C15H21N5O B15063144 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine CAS No. 88755-57-1

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine

Cat. No.: B15063144
CAS No.: 88755-57-1
M. Wt: 287.36 g/mol
InChI Key: AJVPXLSLTHRESV-UHFFFAOYSA-N
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Description

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a guanidine group attached to a quinoline moiety through a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine typically involves the reaction of 6-methoxyquinoline with an appropriate amine and guanidine precursor. One common method involves the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation to facilitate the formation of the guanidine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of polymer-supported guanidylation and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the quinoline moiety or the guanidine group.

    Substitution: Substitution reactions can occur at the quinoline ring or the butyl chain, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted quinoline derivatives with different functional groups attached to the quinoline ring or the butyl chain .

Scientific Research Applications

1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine involves its interaction with specific molecular targets in biological systems. The quinoline moiety can interact with nucleic acids or proteins, while the guanidine group can form hydrogen bonds with various biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-((6-Methoxyquinolin-8-yl)amino)butyl)guanidine: This compound is unique due to the presence of both the quinoline and guanidine groups, which confer distinct chemical and biological properties.

    6-Methoxyquinoline: A related compound that lacks the guanidine group, making it less versatile in terms of biological interactions.

Uniqueness

This compound stands out due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

88755-57-1

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

2-[4-[(6-methoxyquinolin-8-yl)amino]butyl]guanidine

InChI

InChI=1S/C15H21N5O/c1-21-12-9-11-5-4-8-19-14(11)13(10-12)18-6-2-3-7-20-15(16)17/h4-5,8-10,18H,2-3,6-7H2,1H3,(H4,16,17,20)

InChI Key

AJVPXLSLTHRESV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NCCCCN=C(N)N

Origin of Product

United States

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